フッ化テルビウム

説明

Synthesis Analysis

The synthesis of terbium trifluoride and related compounds often involves thermal decomposition methods. For instance, the thermal decomposition of terbium tetrafluoride has been used to synthesize mixed-valence terbium fluorides, such as KTb3F12 or K2Tb4F17, demonstrating the versatility of terbium fluoride chemistry in accommodating various valence states (Josse et al., 2004).

Molecular Structure Analysis

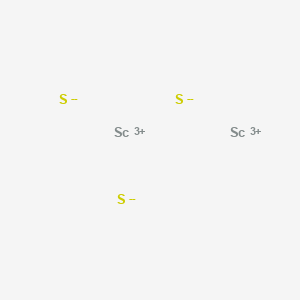

Terbium fluorides exhibit a range of molecular structures. Mixed-valence compounds, for instance, Rb2AlTb3F16 and RbAl2Tb4F22, display complex crystal structures. Rb2AlTb3F16 crystallizes in the hexagonal system, featuring an uncommon structural unit [Tb3F22]11−, which results from the association of TbF9 monocapped square antiprisms. RbAl2Tb4F22, on the other hand, crystallizes in the tetragonal system, built of chains of edge-sharing TbF8 dodecahedra (Josse et al., 2004).

Chemical Reactions and Properties

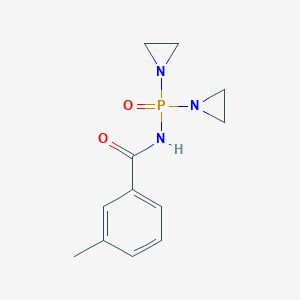

Terbium trifluoride participates in various chemical reactions, forming complexes with different ligands. For example, terbium(III) complexes with pyridine-substituted nitronyl nitroxide radical and β-diketonate ligands have been synthesized, showcasing its ability to engage in coordination chemistry and contribute to magnetic and luminescence properties of the resulting complexes (Lannes et al., 2014).

科学的研究の応用

フォトルミネッセンスエネルギーケージング

フッ化テルビウムは、フォトルミネッセンス用のエネルギーケージの作成に使用されます。この用途では、化合物の発光中のエネルギー移動を最小限に抑える能力を利用しています。 蛍光中心を分子クラスター内にケージングすることにより、非放射性多フォノン緩和プロセスが大幅に抑制され、光の放出効率が向上します .

高出力レーザーシステム

光学分野では、フッ化リチウムテルビウム (LiTbF₄) は、従来の磁気光学ガーネット材料に取って代わるファラデー回転子として有望視されています。その高いベルデ定数は、特に高出力レーザーシステムにとって有利です。 化合物の光学特性(屈折率やベルデ係数など)は、光アイソレーターとしての性能を最適化するために広範に研究されています .

エレクトロルミネッセンス薄膜

フッ化テルビウム(III)は、エレクトロルミネッセンス薄膜の調製における重要な材料です。これらの薄膜は、さまざまなディスプレイ技術において不可欠なコンポーネントであり、電流によって光を放射します。 TbF₃の使用は、高品質の発光を実現するのに役立ち、これは高度なディスプレイシステムの開発に不可欠です .

発光性硫化亜鉛の調製

この化合物は、発光性硫化亜鉛の調製においても重要な役割を果たしています。この材料は、ディスプレイパネルから蓄光製品まで、幅広い用途で広く使用されています。 フッ化テルビウムの特性は、発光特性が向上した硫化亜鉛の作成を容易にします .

フッ化物ガラスの製造

フッ化テルビウム(III)のもう1つの重要な用途は、フッ化物ガラスの製造です。 これらのガラスは、低分散と赤外光に対する高透過性で知られており、光ファイバーやその他の赤外アプリケーションに適しています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known to interact with various substances in its environment, acting as a strong oxidizer and fluorinating agent .

Mode of Action

Terbium(IV) fluoride is a strong fluorinating agent, emitting relatively pure atomic fluorine when heated . This property allows it to interact with other substances, such as cobalt(III) fluoride, causing it to oxidize into cobalt tetrafluoride .

Biochemical Pathways

For instance, energy migration during luminescence can be minimized by caging the fluorescent centers in a molecular cluster of terbium-fluoride .

Pharmacokinetics

It’s important to note that terbium(iii) fluoride is hard to dissolve in water .

Result of Action

The primary result of terbium fluoride’s action is its ability to emit atomic fluorine when heated . This property is utilized in various chemical reactions, including the oxidation of cobalt(III) fluoride .

Action Environment

The action of terbium fluoride is influenced by environmental factors such as temperature and the presence of other substances. For example, terbium(IV) fluoride hydrolyzes quickly in hot water, producing terbium(III) fluoride and terbium oxyfluoride (TbOF) . Additionally, it can react with substances like potassium chloride and fluorine to produce different compounds .

特性

IUPAC Name |

trifluoroterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNRQYTYDPPUOX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

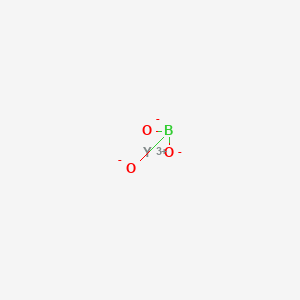

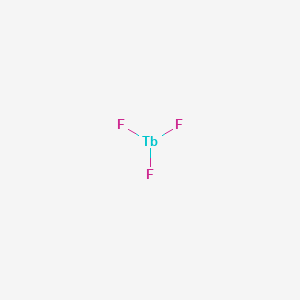

F[Tb](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Tb, TbF3 | |

| Record name | terbium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Terbium(III) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Terbium(III)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065589 | |

| Record name | Terbium fluoride (TbF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.92056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(Dihydrate) Solid; Insoluble in water; [Hawley] | |

| Record name | Terbium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13708-63-9 | |

| Record name | Terbium fluoride (TbF3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13708-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium fluoride (TbF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium fluoride (TbF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5PJY3U68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。